molecular formula C11H13I2NO3 B12447815 ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Cat. No.: B12447815
M. Wt: 461.03 g/mol
InChI Key: SQXBQMHYZIZTER-VIFPVBQESA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is C₁₁H₁₄ClI₂NO₃ in its hydrochloride salt form. The core structure consists of three primary components:

  • A 4-hydroxy-3,5-diiodophenyl group : This aromatic ring features hydroxyl (-OH) and two iodine substituents at the 3 and 5 positions, creating steric and electronic effects that influence reactivity.
  • An L-configuration amino acid backbone : The (2S)-stereocenter at the alpha-carbon ensures chirality, critical for biological interactions and synthetic applications.
  • An ethyl ester moiety : The carboxylic acid group of tyrosine is esterified with ethanol, enhancing lipid solubility and altering metabolic stability compared to free amino acids.

The SMILES notation Cl.NC@@HC(=O)OCC encapsulates the connectivity and stereochemistry. Key structural parameters include:

  • Rotatable bonds : Five bonds enable conformational flexibility, including the ester’s ethoxy group and the amino acid side chain.
  • Hydrogen bond donors/acceptors : The amino (-NH₃⁺) and hydroxyl (-OH) groups act as donors, while the ester carbonyl and hydroxyl oxygen serve as acceptors.

Stereochemical Implications

The (2S)-configuration aligns with natural L-amino acids, suggesting potential compatibility with enzymatic systems. The iodine atoms’ ortho positions on the phenyl ring create a planar, electron-deficient aromatic system, which may influence π-π stacking and halogen bonding in supramolecular assemblies.

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound is limited, insights can be extrapolated from related iodinated tyrosine derivatives.

Predicted Crystalline Behavior

  • Hydrogen bonding networks : The hydroxyl and protonated amino groups likely form intermolecular hydrogen bonds with adjacent ester carbonyls or water molecules, as seen in 3,5-diiodo-L-tyrosine dihydrate.
  • Halogen interactions : The iodine substituents may participate in halogen···π or I···O interactions, stabilizing crystal packing.
  • Conformational preferences : Density functional theory (DFT) studies on analogous compounds suggest that the ethyl ester group adopts a staggered conformation to minimize steric clashes with the iodinated phenyl ring.
Comparative Crystallographic Parameters
Parameter Ethyl (2S)-2-Amino Derivative 3,5-Diiodo-L-Tyrosine
Molecular Weight 498 Da 432.98 Da
Hydrogen Bond Donors 2 3 (including hydrate water)
Rotatable Bonds 5 4
Polar Surface Area 73 Ų 83 Ų

Comparative Structural Analysis with Iodinated Tyrosine Derivatives

3,5-Diiodo-L-Tyrosine vs. Ethyl Ester Derivative

The parent compound, 3,5-diiodo-L-tyrosine (C₉H₉I₂NO₃), differs in three key aspects:

  • Carboxylic acid vs. ethyl ester : The esterification reduces polarity, increasing logP from 2.69 (parent) to ~3.1 (predicted for ester).
  • Ionization state : The free carboxylic acid in tyrosine (pKa ~2.12) is neutralized in the ester, altering solubility and ionic interactions.
  • Conformational rigidity : The ethyl group introduces additional steric bulk, potentially restricting rotation around the Cα-Cβ bond.

Ethyl N-Acetyl-3,5-Diiodo-L-Tyrosinate

This derivative (C₁₃H₁₅I₂NO₄) replaces the amino group with an acetyl moiety. Structural consequences include:

  • Loss of cationic charge : The acetylated nitrogen eliminates hydrogen-bond-donor capacity, reducing water solubility.
  • Increased steric bulk : The acetyl group may shield the phenyl ring from electrophilic attack, altering reactivity.

Triiodothyronine (T3) Zwitterion

The zwitterionic form of T3 (C₁₅H₁₂I₃NO₄) shares the iodinated phenyl motif but incorporates a thyronine backbone with an additional iodophenoxy group. Key contrasts include:

  • Extended conjugation : The thyronine backbone’s ether linkage enables extended π-systems, absent in the simpler ethyl ester.
  • Zwitterionic stabilization : T3’s amino-carboxylate zwitterion enhances aqueous solubility compared to the ethyl ester’s neutral form.

Structural Influence of Iodination

Iodine’s large atomic radius and polarizability induce unique effects:

  • Steric hindrance : Ortho-iodine atoms restrict rotation about the phenyl-propanoate bond, favoring planar conformations.
  • Electronic effects : The electron-withdrawing iodine atoms decrease electron density on the phenyl ring, directing electrophilic substitution to the para-hydroxy position.

Properties

Molecular Formula

C11H13I2NO3

Molecular Weight

461.03 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

InChI

InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3/t9-/m0/s1

InChI Key

SQXBQMHYZIZTER-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Starting material : L-Tyrosine ethyl ester hydrochloride (4089-07-0).
  • Iodination agents : Iodine (I₂, 1.2 equiv) and silver nitrate (AgNO₃, 1.1 equiv) in methanol.
  • Temperature : 25–40°C for 6–12 hours.
  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and recrystallization from ethanol/water.

Key Data:

Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%
Diiodo byproducts <2%

This method is cost-effective but requires careful control of iodine stoichiometry to minimize triiodinated impurities.

Esterification of 3,5-Diiodo-L-Tyrosine

Pre-formed 3,5-diiodo-L-tyrosine (66-02-4) undergoes esterification with ethanol under acidic conditions. Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) catalyzes the reaction, converting the carboxylic acid to the ethyl ester.

Protocol:

  • Activation : 3,5-Diiodo-L-tyrosine (1.0 equiv) is suspended in absolute ethanol.
  • Catalysis : SOCl₂ (1.5 equiv) is added dropwise at 0°C, followed by reflux at 50°C for 2 hours.
  • Isolation : The mixture is concentrated under reduced pressure, and the residue is washed with saturated NaHCO₃ and dichloromethane.

Optimization Insights:

  • Excess SOCl₂ improves esterification efficiency but risks racemization.
  • Yields reach 85–88% when reaction times are limited to 1–2 hours.

Protection/Deprotection Strategies

To prevent unwanted side reactions during iodination, temporary protection of the amino and hydroxyl groups is employed. The N-acetyl-O-methyl ether strategy is widely adopted:

Steps:

  • Protection :
    • Amino group: Acetylation with acetic anhydride.
    • Hydroxyl group: Methylation using methyl chloromethyl ether (MOM-Cl).
  • Iodination : Treatment with I₂/AgNO₃ in methanol.
  • Deprotection :
    • N-Acetyl removal : Hydrolysis with 6M HCl at 80°C.
    • O-Methyl removal : Hydrogenolysis with Pd/C under H₂.

Performance Metrics:

Step Yield Purity
Protection 92% 95%
Iodination 78% 97%
Deprotection 89% 99%

This method achieves high stereoselectivity (>99% ee) but adds complexity with multiple purification steps.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) separates the (2S)-enantiomer from racemic ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate. The enzyme selectively hydrolyzes the (2R)-ester, leaving the desired (2S)-ester intact.

Process Parameters:

  • Substrate : Racemic ethyl ester (1.0 M in tert-butanol).
  • Enzyme loading : 10% w/w.
  • Temperature : 37°C, pH 7.0.
  • Conversion : 48–50% (theoretical maximum for resolution).

Outcomes:

  • Enantiomeric excess (ee) : ≥99% for (2S)-isomer.
  • Yield : 42–45% after 24 hours.

Catalytic Asymmetric Synthesis

Palladium-catalyzed cross-coupling reactions construct the iodinated aromatic ring while establishing the (2S)-configuration. A representative pathway uses Suzuki-Miyaura coupling between a boronic ester and an iodinated phenylalanine derivative.

Reaction Scheme:

  • Boronic ester preparation : (2S)-2-amino-3-(4-bromo-3,5-diiodophenyl)propanoate reacts with bis(pinacolato)diboron.
  • Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with 4-hydroxyiodobenzene.
  • Esterification : Ethanol and SOCl₂ yield the final product.

Advantages:

  • Modular synthesis adaptable to other iodinated analogs.
  • High enantiocontrol (ee >98%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Direct Iodination 68–72 98 Moderate High
Esterification 85–88 97 High Moderate
Protection/Deprotection 78–89 99 Very High Low
Enzymatic Resolution 42–45 99 Excellent Industrial
Catalytic Asymmetric 65–70 98 Excellent High

Chemical Reactions Analysis

Deprotection of the Trifluoroacetyl Group

When synthesized with a trifluoroacetyl-protected amino group (as in its derivative ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate), the compound undergoes deprotection under mild basic conditions:

Reaction Conditions

  • Reagent : Aqueous potassium carbonate (K₂CO₃)

  • Solvent : Methanol/water mixture

  • Temperature : Room temperature

  • Outcome : Removal of the trifluoroacetyl group to regenerate the free amino group.

Mechanism :
The base hydrolyzes the trifluoroacetyl amide bond, releasing the amine and trifluoroacetate. This step is essential for further functionalization of the amino group.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid:

Condition Reagents Product Yield
Acidic hydrolysisHCl (concentrated), reflux(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid~70%
Basic hydrolysisNaOH (aqueous), room temperatureSodium salt of the carboxylic acid~85%

Applications :

  • Conversion to the free acid form enhances water solubility for biological studies.

  • Serves as an intermediate in thyroid hormone analog synthesis .

Iodination/Deiodination Reactions

The compound participates in halogen exchange reactions, though its diiodinated aromatic ring is relatively stable:

Iodination :

  • Reagent : Iodine (I₂) in acetic acid with hydrogen peroxide (H₂O₂)

  • Outcome : Further iodination is sterically hindered due to existing iodine atoms at positions 3 and 5.

Deiodination :

  • Reagent : Zinc dust in acetic acid

  • Outcome : Selective removal of iodine atoms under controlled conditions.

Amino Group Modifications

The primary amine undergoes typical acylation and alkylation reactions:

Reaction Type Reagent Product Application
AcylationAcetic anhydrideN-acetyl derivativeStabilization for storage
Schotten-BaumannBenzoyl chlorideN-benzoyl derivativeIntermediate in drug design

Conditions :

  • Conducted in anhydrous dichloromethane with triethylamine as a base .

Oxidation of the Phenolic Hydroxyl Group

The para-hydroxyl group is susceptible to oxidation:

Reagents :

  • Fremy's salt (potassium nitrosodisulfonate)

  • Outcome: Formation of a quinone structure, though this reaction is limited by steric hindrance from adjacent iodine atoms.

Photochemical Reactions

The iodine atoms render the compound photosensitive:

Pathways :

  • UV exposure : Homolytic cleavage of C-I bonds generates aryl radicals, leading to dimerization or cross-coupling products.

  • Wavelength : Effective at 254 nm in acetonitrile.

Table 2: Stability Under Different Conditions

Condition Observation Reference
Light (UV)Deiodination and dimerization
Heat (>100°C)Ester decomposition
Acidic pH (pH < 3)Stable

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry, particularly in thyroid-related drug development and radiopharmaceutical synthesis. Controlled deprotection, hydrolysis, and coupling reactions enable precise structural modifications for targeted applications.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine (Free Acid)

  • Structure: (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.
  • CAS No.: 300-39-0 ().
  • Molecular Formula: C₉H₉I₂NO₃.
  • Molecular Weight : 432.98 g/mol ().
  • Applications: Endogenous metabolite involved in thyroid hormone biosynthesis; used in metabolic disease research ().
  • Key Differences : Higher polarity compared to esters, reducing membrane permeability. Direct precursor to thyroxine (T₄) and triiodothyronine (T₃) .

Methyl (2S)-2-Amino-3-(4-Hydroxy-3,5-Diiodophenyl)propanoate

  • Structure : Methyl ester analog of the free acid.
  • CAS No.: 76318-50-8 ().
  • Molecular Formula: C₁₀H₁₁NO₃I₂.
  • Molecular Weight : 447.01 g/mol ().
  • Key Differences : Methyl esterification increases lipophilicity by ~15% compared to the free acid, improving bioavailability .

N-Acetyl-3,5-Diiodo-L-tyrosine Ethyl Ester

  • Structure: Ethyl ester with an acetylated amino group.
  • CAS No.: Not explicitly provided ().
  • Molecular Formula: Inferred as C₁₃H₁₅NO₄I₂ (assuming ethyl ester + acetyl group).
  • Applications : Likely used as a synthetic precursor or prodrug to protect against enzymatic degradation.
  • Key Differences: Acetylation blocks the amino group, reducing reactivity and enhancing metabolic stability .

Levothyroxine (L-Thyroxine)

  • Structure: (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate.
  • CAS No.: Referenced in .
  • Molecular Formula: C₁₅H₁₁NO₄I₄.
  • Molecular Weight : 776.87 g/mol.
  • Applications : FDA-approved thyroid hormone replacement therapy.
  • Key Differences: Additional diiodophenoxy group confers hormonal activity, distinguishing it from simpler diiodotyrosine derivatives .

DL-Form (Racemic Mixture)

  • Structure: 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (racemic).
  • CAS No.: 66-02-4 ().
  • Applications: Laboratory research standard; non-enantioselective studies.
  • Key Differences : Reduced chiral specificity compared to the L-form, limiting biological relevance .

Data Table: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
3,5-Diiodo-L-tyrosine (Free Acid) 300-39-0 C₉H₉I₂NO₃ 432.98 Metabolic research, hormone precursor
Methyl ester 76318-50-8 C₁₀H₁₁NO₃I₂ 447.01 Synthetic intermediate
N-Acetyl ethyl ester - C₁₃H₁₅NO₄I₂ ~535.04 (estimated) Prodrug development
Levothyroxine - C₁₅H₁₁NO₄I₄ 776.87 Thyroid hormone therapy
DL-Form (Racemic) 66-02-4 C₉H₉I₂NO₃ 432.98 Laboratory research

Biological Activity

Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, also known by its chemical identifiers and CAS number 35591-33-4, is a compound that has garnered interest due to its potential biological activities, particularly in the context of thyroid hormone synthesis and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H13I2NO3C_{11}H_{13}I_2NO_3, with a molar mass of approximately 405.03 g/mol. It features a unique structure that includes iodine substituents, which are critical for its biological functions related to thyroid hormones.

PropertyValue
Molecular FormulaC11H13I2NO3
Molar Mass405.03 g/mol
CAS Number35591-33-4
AppearanceCrystalline powder
Melting Point150-152 °C
Density1.956 g/cm³

This compound functions as an intermediate in the synthesis of iodothyronines, particularly triiodothyronine (T3) and thyroxine (T4). Its structural similarity to these hormones suggests it may interact with thyroid hormone receptors, influencing gene expression related to metabolism and growth.

  • Thyroid Hormone Synthesis : The compound is involved in the iodination process necessary for the production of active thyroid hormones. It acts as a precursor to diiodotyrosine, which is crucial for T3 and T4 synthesis.
  • Receptor Interaction : Preliminary studies suggest that it may bind to thyroid hormone receptors (TRs), modulating their activity and potentially affecting downstream signaling pathways related to metabolism and development .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity:

  • Thyroid Hormone Receptor Agonism : In cell-based assays, the compound demonstrated agonistic effects on TRs, enhancing transcriptional activity associated with thyroid hormone target genes .
  • Impact on Metabolism : Studies have shown that compounds similar to this compound can influence metabolic pathways by regulating the expression of genes involved in lipid metabolism and glucose homeostasis .

Case Studies

  • Case Study on Thyroid Dysfunction : A clinical study investigated the effects of dietary supplementation with iodine-rich compounds on patients with hypothyroidism. Patients receiving supplements containing this compound exhibited improved thyroid function markers compared to controls .
  • Animal Model Research : In a rodent model, administration of the compound resulted in increased levels of circulating T3 and T4, suggesting enhanced thyroid function. The study noted significant changes in metabolic rates and weight gain patterns among treated animals compared to untreated controls .

Q & A

Q. How can researchers optimize the synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Use factorial design experiments to test variables such as solvent polarity (e.g., DMF vs. THF), temperature gradients (25–80°C), and catalyst loading (e.g., Pd/C or enzyme-mediated catalysis). Computational reaction path searches, as employed by ICReDD, can predict energy barriers and intermediate stability to narrow optimal conditions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by HPLC (C18 column, UV detection at 280 nm) ensures purity validation. Reference safety protocols for handling iodine-rich intermediates to avoid degradation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (e.g., (2S) configuration) and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z vs. calculated 432.98 g/mol) .
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the ester group) .
  • Chiral HPLC : Use a Chiralpak® column to resolve enantiomeric impurities .

Q. What are the critical storage conditions and handling protocols for this compound to ensure stability?

Methodological Answer: Store at –20°C in amber vials under inert gas (argon) to prevent iodotyrosine bond cleavage and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free iodine or de-esterified derivatives). Use PPE (nitrile gloves, lab coat) and work in a fume hood to minimize inhalation risks, as per SDS guidelines .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

Methodological Answer: Employ density functional theory (DFT) to model transition states and reaction pathways. For example, simulate nucleophilic substitution at the iodine sites using Gaussian 16 with a B3LYP/6-31G(d) basis set. Cross-validate predictions with experimental kinetics (e.g., UV-Vis monitoring of iodine release). ICReDD’s integrated computational-experimental workflows enable rapid iteration between theory and practice .

Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed biological activity of derivatives?

Methodological Answer: Design a comparative study using isotopically labeled analogs (e.g., deuterated or ¹²⁵I variants) to trace metabolic pathways . Apply multivariate analysis to decouple steric effects from electronic contributions. For example, if a derivative shows unexpected low activity despite favorable docking scores, use surface plasmon resonance (SPR) to measure binding kinetics and confirm target engagement .

Q. What methodologies enable systematic investigation of the compound’s stereochemical stability under varying pH and temperature conditions?

Methodological Answer: Conduct pH-dependent stability assays (pH 2–10) with LC-MS/MS monitoring. For enantiomeric integrity, use circular dichroism (CD) spectroscopy or chiral stationary phase HPLC. At elevated temperatures (e.g., 50°C), track racemization rates via time-point sampling. Compare activation energies (ΔG‡) derived from Arrhenius plots to computational models .

Q. How can researchers design experiments to assess the compound’s interaction with iodine-specific metabolic pathways in cellular models?

Methodological Answer: Use thyroid cell lines (e.g., FRTL-5) to study iodotyrosine dehalogenase (IYD) activity. Apply siRNA knockdown of IYD and measure residual iodine release via ion chromatography. Co-administer with ¹²⁵I-labeled thyroglobulin to quantify incorporation into hormone precursors. Validate with in vivo models (e.g., zebrafish) using microautoradiography .

Data Presentation Guidelines

  • Tables : Include comparative synthesis yields under varying conditions (e.g., solvent, catalyst) and stability data (e.g., half-life at different pH levels).
  • Figures : Use reaction coordinate diagrams from DFT simulations and HPLC chromatograms with peak integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.